3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a chemical compound that features a unique bicyclic structureThe 8-azabicyclo[3.2.1]octane scaffold is a core structure in many biologically active molecules, making this compound of significant interest to researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[321]octane hydrochloride typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which has been a focus of research due to its biological significance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan derivatives, while reduction can lead to the formation of reduced bicyclic structures .
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane core structure.
Other Bicyclic Compounds: Similar bicyclic compounds with different substituents may exhibit different biological activities.
Uniqueness
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the furan-2-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-11(14-5-1)8-15-12-6-9-3-4-10(7-12)13-9;/h1-2,5,9-10,12-13H,3-4,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXGINFYLKJDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SCC3=CC=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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